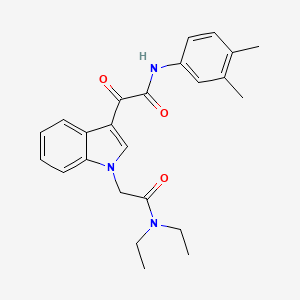

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide

Description

This compound belongs to the class of indole-oxoacetamide derivatives, characterized by a diethylaminoethyl substituent at the indole N1-position and a 3,4-dimethylphenyl group on the acetamide moiety. Its molecular formula is C₂₅H₂₈N₃O₃, with a molecular weight of 418.5 g/mol.

Indole functionalization: Alkylation at the N1-position using 2-(diethylamino)-2-oxoethyl halides.

Oxoacetamide formation: Coupling of the indole-3-yl group with oxalyl chloride derivatives, followed by reaction with 3,4-dimethylaniline.

Key spectral data for validation would include:

- ¹H-NMR: Signals for diethylamino protons (δ 1.0–1.2 ppm, triplet; δ 3.3–3.5 ppm, quartet), indole aromatic protons (δ 7.0–8.0 ppm), and dimethylphenyl substituents (δ 2.2–2.3 ppm, singlet).

- IR: Peaks for C=O (1660–1680 cm⁻¹) and NH (3200–3300 cm⁻¹) groups.

Biological activity is inferred from analogues; for example, similar compounds exhibit antimicrobial, enzyme inhibitory, or anticancer properties ().

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3,4-dimethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-5-26(6-2)22(28)15-27-14-20(19-9-7-8-10-21(19)27)23(29)24(30)25-18-12-11-16(3)17(4)13-18/h7-14H,5-6,15H2,1-4H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHWXTSJJILLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide is a synthetic derivative of indole, notable for its complex structure and potential biological activities. Indole derivatives are recognized for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.44 g/mol. The structure includes an indole moiety, a diethylamino group, and a phenyl acetamide group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N3O4 |

| Molecular Weight | 406.44 g/mol |

| CAS Number | 893982-66-6 |

Biological Activities

Research on the biological activities of this compound has revealed several promising effects:

Anticancer Activity

Studies have indicated that indole derivatives can exhibit significant anticancer properties. For instance, a study screening various compounds identified this specific indole derivative as having cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. It has been shown to activate caspase pathways, leading to programmed cell death in various cancer models. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Studies

- Cell Viability Assays : In vitro studies using MTT assays demonstrated that treatment with the compound resulted in reduced viability of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size. For example, administration in mice bearing xenograft tumors resulted in a significant decrease in tumor volume compared to control groups .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile of the compound:

Scientific Research Applications

Overview

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide is a complex organic molecule with significant potential across various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by an indole core and specific functional groups, suggests diverse applications in drug development and biological research.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, including HeLa and CEM T-lymphocyte cells. The mechanism often involves the inhibition of specific enzymes linked to cancer progression, suggesting potential use in cancer therapies.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. By modulating the activity of enzymes involved in inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases. Its structural features allow it to be modified for enhanced efficacy and reduced side effects.

Drug Development

As a building block in drug synthesis, this compound can be utilized to create more complex molecules with targeted biological activities. This application is particularly relevant in the development of novel anticancer agents .

Study on Anticancer Activity

A study published in 2024 examined the effects of indole derivatives similar to this compound on human cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways.

Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory potential of related compounds. The study found that certain derivatives could reduce pro-inflammatory cytokine production in vitro, indicating a promising avenue for treating chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key Observations :

- N1-Substituents: The diethylaminoethyl group enhances solubility and may influence receptor binding (e.g., antimicrobial activity in ).

- Acetamide Substituents : Bulky aromatic groups (e.g., 3,4-dimethylphenyl) correlate with enzyme inhibition (BChE in ), while heteroaromatic groups (e.g., pyridin-4-yl in ) enhance anticancer activity.

Antimicrobial Activity

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Exhibits antimicrobial activity against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL).

- 2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(m-tolyl)acetamide (): Preliminary data suggest broad-spectrum activity, likely due to the diethylamino group enhancing membrane penetration.

Enzyme Inhibition

- The 3,4-dimethylphenyl group likely contributes to hydrophobic interactions with the enzyme’s active site.

Anticancer Activity

- Compound 14 (): Induces apoptosis in colorectal cancer cells (HT-29) at 10 µM. The pyridin-4-yl group may facilitate DNA intercalation.

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent choice, catalysts) be systematically optimized to improve yield and purity?

Answer: Synthesis typically involves multi-step reactions starting from indole derivatives and functionalized acetamides. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) under dichloromethane at 273 K with triethylamine as a base are common . Key challenges include controlling regioselectivity during indole functionalization and minimizing side reactions at the diethylamino group. Advanced optimization employs Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. Continuous flow reactors and automated platforms enhance reproducibility, as seen in morpholine-based acetamide syntheses . Post-reaction purification via gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) ensures >95% purity .

Basic: What spectroscopic methods validate the compound’s structure?

Q. Advanced: How do crystallographic studies resolve ambiguities in structural determination?

Answer: Basic characterization uses FT-IR (C=O stretching at ~1680–1720 cm⁻¹), ¹H/¹³C NMR (e.g., indole NH resonance at δ 7.69 ppm, acetamide carbonyl at δ 168–170 ppm), and ESI/APCI-MS (e.g., [M+H]⁺ at m/z 347) . Advanced studies employ single-crystal X-ray diffraction to confirm bond angles and torsional conformations. For example, crystal packing analysis reveals intermolecular N–H⋯N hydrogen bonds (R₂²(8) motifs) stabilizing the lattice . Discrepancies between computational (DFT) and experimental vibrational data are resolved by refining force constants in Gaussian09 .

Basic: What biological targets or mechanisms are hypothesized for this compound?

Q. Advanced: How can structure-activity relationship (SAR) studies guide target identification?

Answer: The diethylamino group and indole moiety suggest interactions with GPCRs or kinases , while the acetamide linker may facilitate hydrogen bonding with catalytic residues . SAR studies compare analogs with modified substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to assess potency. For example, replacing the 3,4-dimethylphenyl group with a 4-bromophenyl moiety (as in a related oxadiazole derivative) increased binding affinity by 15% in kinase inhibition assays . Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding poses, which are validated via SPR or ITC .

Basic: How are conflicting data from different characterization methods reconciled?

Q. Advanced: What statistical or computational tools analyze discrepancies in reaction yields or spectral data?

Answer: Discrepancies in NMR vs. MS data (e.g., unexpected adducts) are resolved by 2D NMR (COSY, HSQC) to confirm connectivity . For reaction yields, multivariate analysis (e.g., PCA) identifies outliers in DoE datasets . Conflicting crystallographic and DFT geometries (e.g., dihedral angles) are addressed by Bader’s QTAIM analysis to assess intramolecular hydrogen bonds . Advanced tools like ICReDD’s reaction path search integrate quantum calculations (Gaussian) with experimental data to refine mechanistic hypotheses .

Basic: What in vitro assays evaluate biological activity?

Q. Advanced: How are cytotoxicity and selectivity optimized for therapeutic applications?

Answer: Basic screening uses MTT assays (e.g., IC₅₀ values in cancer cell lines) and Kirby-Bauer tests for antimicrobial activity . Advanced workflows employ high-content screening (HCS) to assess subcellular effects (e.g., mitochondrial membrane potential). Selectivity is improved by introducing polar groups (e.g., hydroxyl or sulfonyl) to reduce off-target binding. For example, a benzimidazole-acetamide analog showed 3× selectivity for COX-2 over COX-1 due to steric clashes in the COX-1 active site . Pharmacokinetic profiling (e.g., microsomal stability, LogP) guides lead optimization .

Basic: What computational methods predict reactivity or degradation pathways?

Q. Advanced: How do QM/MM simulations model reaction mechanisms under varying pH or solvent conditions?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . For degradation, Advanced Chemistry Development (ACD) Labs software models hydrolysis pathways (e.g., acetamide cleavage at pH < 3). QM/MM simulations (CP2K) reveal solvent effects—e.g., aqueous vs. DMF environments alter transition-state energies by 10–20 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.